1-benzylsulfinyl-3-methoxypropan-2-ol
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Overview
Description
1-benzylsulfinyl-3-methoxypropan-2-ol is an organic compound that features a benzylsulfinyl group attached to a methoxypropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzylsulfinyl-3-methoxypropan-2-ol typically involves the reaction of benzylsulfinyl chloride with 3-methoxypropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-benzylsulfinyl-3-methoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: 1-benzylsulfonyl-3-methoxypropan-2-ol.
Reduction: 1-benzylsulfanyl-3-methoxypropan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-benzylsulfinyl-3-methoxypropan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzylsulfinyl-3-methoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the methoxypropanol backbone can interact with various enzymes and receptors, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-benzylsulfonyl-3-methoxypropan-2-ol: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-benzylsulfanyl-3-methoxypropan-2-ol: Similar structure but with a sulfide group instead of a sulfinyl group.
1-methoxypropan-2-ol: Lacks the benzylsulfinyl group, used as a solvent in various applications.
Uniqueness
1-benzylsulfinyl-3-methoxypropan-2-ol is unique due to the presence of the benzylsulfinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
1-benzylsulfinyl-3-methoxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S/c1-14-7-11(12)9-15(13)8-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVFQJVMHDVCDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CS(=O)CC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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